3-(4-methoxyphenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
Description
This compound features a propanamide linker connecting a 4-methoxyphenyl group to a tetrahydroisoquinoline scaffold substituted with a thiophene-2-carbonyl moiety. The thiophene and methoxyphenyl groups may enhance lipophilicity and binding interactions, while the tetrahydroisoquinoline core provides rigidity for target engagement.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-29-21-9-4-17(5-10-21)6-11-23(27)25-20-8-7-18-12-13-26(16-19(18)15-20)24(28)22-3-2-14-30-22/h2-5,7-10,14-15H,6,11-13,16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUARHFGMYXWUHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Table: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Pharmacological Inference |
|---|---|---|---|---|
| Target Compound | Not Provided | ~450 (estimated) | Thiophene-2-carbonyl, 4-methoxy | Receptor antagonism |
| N-(4-Fluorophenyl)-...propanamide (Ev5) | C₁₇H₁₆FN₅O₂ | 341.34 | Tetrazole, Fluorophenyl | Metabolic stability |
| Methyl 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-THIQ (8a) | Not Provided | ~400 (estimated) | 3,4-Dimethoxyphenyl, 7-methoxy | Receptor antagonism |
Preparation Methods
Bischler-Napieralski Cyclization
A phenethylamine precursor (1) undergoes cyclization in the presence of phosphoryl chloride (POCl₃) or trifluoroacetic anhydride (TFAA) to form a dihydroisoquinoline intermediate (2) . For example, 3,4-dimethoxyphenethylamine cyclizes under refluxing POCl₃ to yield 6,7-dimethoxy-3,4-dihydroisoquinoline. Subsequent reduction with sodium borohydride (NaBH₄) or catalytic hydrogenation generates the tetrahydroisoquinoline (3) .
Reaction Conditions
- Substrate : 3,4-Dimethoxyphenethylamine
- Cyclization Agent : POCl₃ (reflux, 4 h)
- Reduction : NaBH₄ in methanol (0°C to RT, 2 h)
- Yield : 68–85%
Functionalization at Position 7: 3-(4-Methoxyphenyl)Propanamide
The propanamide side chain is introduced via amide coupling between 3-(4-methoxyphenyl)propanoic acid (5) and the C7-amine of the tetrahydroisoquinoline derivative.
Synthesis of 3-(4-Methoxyphenyl)Propanoic Acid
4-Methoxyphenylacetonitrile undergoes a Michael addition with acrylonitrile, followed by hydrolysis to yield the carboxylic acid:
- React 4-methoxyphenylacetonitrile with acrylonitrile in ethanol (reflux, 6 h).
- Hydrolyze the nitrile intermediate with concentrated HCl (110°C, 24 h).
- Neutralize with NaOH to isolate 3-(4-methoxyphenyl)propanoic acid.
Amide Coupling
The carboxylic acid (5) is activated using thionyl chloride (SOCl₂) to form the acyl chloride (6) , which reacts with the C7-amine of the tetrahydroisoquinoline (7) :
- Convert 5 to 6 using SOCl₂ (reflux, 2 h).
- Add 6 (1.1 eq) to a solution of 7 (1.0 eq) and NaHCO₃ (2.0 eq) in DCM.
- Stir at RT for 8 h, then purify via column chromatography.
Optimization and Challenges
Regioselectivity in Acylation
The C2 and C7 positions require sequential protection-deprotection strategies to avoid cross-reactivity. Boc-protection of the C7-amine prior to C2 acylation improves regioselectivity.
Stereochemical Considerations
Racemic mixtures are typically obtained during NaBH₄ reduction. Chiral resolution via HPLC or asymmetric hydrogenation may be employed for enantiopure products.
Analytical Data
Table 1: Characterization of Key Intermediates
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